2-(2-Methylphenyl)piperidine hydrochloride
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Overview
Description
2-(2-Methylphenyl)piperidine hydrochloride is a chemical compound with the molecular formula C12H18ClN . It is a piperidine derivative, which is a class of organic compounds containing a piperidine ring, a saturated six-member ring with one nitrogen atom and five carbon atoms .
Synthesis Analysis
Piperidine derivatives, including 2-(2-Methylphenyl)piperidine hydrochloride, are synthesized through various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of 2-(2-Methylphenyl)piperidine hydrochloride consists of a piperidine ring attached to a methylphenyl group . The molecular weight of the compound is 211.73 .Chemical Reactions Analysis
Piperidine derivatives, including 2-(2-Methylphenyl)piperidine hydrochloride, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .Scientific Research Applications
Synthesis and Biological Activities
Synthesis of Derivatives
A study by Rameshkumar et al. (2003) involved synthesizing a series of 2,6-diaryl-3-methyl-4-piperidones, which are related to 2-(2-Methylphenyl)piperidine hydrochloride. These compounds were synthesized using the Mannich reaction and were screened for various biological activities such as analgesic, local anaesthetic, and antifungal activities (Rameshkumar et al., 2003).
Inhibition of Blood Platelet Aggregation
Grisar et al. (1976) investigated derivatives of 2-piperidine, including compounds similar to 2-(2-Methylphenyl)piperidine hydrochloride, for their potential to inhibit blood platelet aggregation. These compounds were synthesized and evaluated for their effectiveness in vitro (Grisar et al., 1976).
Anti-Acetylcholinesterase Activity
A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, closely related to 2-(2-Methylphenyl)piperidine hydrochloride, were synthesized by Sugimoto et al. (1990) and evaluated for anti-acetylcholinesterase (anti-AChE) activity. These compounds demonstrated significant inhibition of acetylcholinesterase, suggesting potential applications in treating conditions like dementia (Sugimoto et al., 1990).
Molecular Structure and Analysis
Molecular Structure Studies
Khan et al. (2013) investigated the molecular structure of a compound similar to 2-(2-Methylphenyl)piperidine hydrochloride, focusing on its crystal and molecular structure. This research contributes to the understanding of the chemical properties and potential applications of such compounds (Khan et al., 2013).
Structure Analyses of Crystal Forms
Yokota et al. (1999) conducted structure analyses of different crystal forms of paroxetine hydrochloride, a compound related to 2-(2-Methylphenyl)piperidine hydrochloride. This research provides insight into the solid-state properties of these compounds (Yokota et al., 1999).
Potential Applications in Pharmacology
Analgesic Activity
A series of 3-methyl-4-(N-phenyl amido)piperidines, structurally related to 2-(2-Methylphenyl)piperidine hydrochloride, were synthesized and evaluated for their analgesic activity by Lalinde et al. (1990). These compounds displayed significant analgesic properties, suggesting potential applications in pain management (Lalinde et al., 1990).
Receptor Affinities and Agonist/Antagonist Activities
Lawson et al. (1988) synthesized a series of 2-methyl-3-carbethoxy-3-(m-hydroxyphenyl)piperidine opiates, which are chemically related to 2-(2-Methylphenyl)piperidine hydrochloride. They evaluated their receptor affinities and in vivo agonist and antagonist activities, providing valuable data for understanding the pharmacological properties of these compounds (Lawson et al., 1988).
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 2-(2-Methylphenyl)piperidine hydrochloride, is an important task of modern organic chemistry .
properties
IUPAC Name |
2-(2-methylphenyl)piperidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-10-6-2-3-7-11(10)12-8-4-5-9-13-12;/h2-3,6-7,12-13H,4-5,8-9H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPXEMVLSQEFSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCCCN2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylphenyl)piperidine hydrochloride |
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